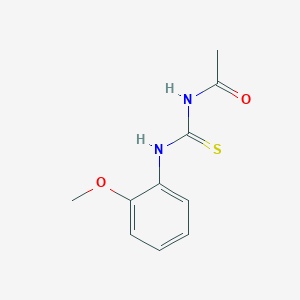![molecular formula C22H17ClN4O2S B383745 1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383745.png)
1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, a pyridinyl group, and a triazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid and thionyl chloride to form the triazole ring. Finally, the triazole intermediate is reacted with ethanone derivatives to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to interact with metal ions and proteins, which can influence the compound’s activity .
相似化合物的比较
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone: Similar in structure but lacks the triazole and pyridinyl groups.
1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine: Contains a chlorophenyl and methoxyphenyl group but has a different core structure.
Uniqueness
1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C22H17ClN4O2S |
|---|---|
分子量 |
436.9g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H17ClN4O2S/c1-29-19-10-8-18(9-11-19)27-21(16-3-2-12-24-13-16)25-26-22(27)30-14-20(28)15-4-6-17(23)7-5-15/h2-13H,14H2,1H3 |
InChI 键 |
WLBBNSMWBVOPGK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B383664.png)
![ethyl 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383665.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethylchromen-4-one](/img/structure/B383666.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B383669.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B383670.png)
![3-(4-bromophenyl)-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B383672.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383673.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B383675.png)


![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B383678.png)
![Ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383683.png)
![2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B383685.png)
